5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone is a chemical compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine-like ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its mercapto group contributes to its reactivity and biological properties, making it a subject of interest in various pharmacological studies.
The compound is primarily derived from quinazolinone derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure.
Several synthetic methods have been reported for the preparation of 5,6,7,8-tetrahydro-2-mercapto-6-quinazolinone. A notable approach involves the reaction of 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene with carbon disulfide and sodium hydroxide in dimethyl sulfoxide. This reaction yields an intermediate that can be further processed to obtain the desired quinazolinone derivative. The synthesis typically includes:
Spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are employed to confirm the structure of synthesized compounds.
5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone can participate in various chemical reactions due to its functional groups:
These reactions expand its applicability in synthetic organic chemistry.
The mechanism of action for 5,6,7,8-tetrahydro-2-mercapto-6-quinazolinone has been studied primarily in the context of its biological activity against Mycobacterium tuberculosis (MTb). It acts as an inhibitor of type II NADH dehydrogenase (NDH-2), crucial for the respiratory chain in mycobacteria. The proposed mechanism includes:
This mechanism highlights the potential of this compound as a lead for developing new antimycobacterial agents.
5,6,7,8-Tetrahydro-2-mercapto-6-quinazolinone exhibits several notable physical and chemical properties:
These properties are essential for determining its handling and application in laboratory settings.
The applications of 5,6,7,8-tetrahydro-2-mercapto-6-quinazolinone span various fields:
Quinazolinone derivatives trace their origins to 1869, when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid condensation [1] [4] [9]. Significant milestones include Gabriel's 1903 systematic synthesis of quinazoline derivatives and the isolation of the antimalarial quinazolinone alkaloid from Dichroa febrifuga in traditional Chinese medicine [4] [6]. The mid-20th century witnessed the emergence of clinically pivotal quinazolinone drugs, exemplified by the antihypertensive agent prazosin and the antibacterial compound cefazedon (a cephalosporin antibiotic incorporating a 1,3,4-thiadiazole subunit) [1] [7]. These advances underscored the scaffold’s versatility, driving research into saturated derivatives like 5,6,7,8-tetrahydroquinazolinones to enhance pharmacokinetic properties and target selectivity [2] [9].
Table 1: Key Historical Milestones in Quinazolinone Therapeutics
| Year | Development | Significance |
|---|---|---|
| 1869 | Griess synthesizes first quinazolinone derivative | Established foundational synthetic route from anthranilic acid |
| 1903 | Gabriel and Colman characterize quinazoline properties | Systematized synthesis and physicochemical analysis |
| 1950s | Isolation of antimalarial quinazolinone alkaloid from Dichroa febrifuga | Validated natural occurrence and bioactivity |
| 1970s | Development of prazosin (antihypertensive) | Pioneered clinical use of quinazolinones in cardiovascular disease |
| 1980s | Introduction of cefazedon (antibiotic) | Demonstrated utility in antimicrobial hybrid structures |
Saturation of the quinazolinone pyrimidine ring to yield 5,6,7,8-tetrahydroquinazolinones induces profound pharmacological advantages. This structural modification:
Table 2: Structural and Pharmacological Impact of Saturation in Quinazolinones
| Property | Quinazolinone | 5,6,7,8-Tetrahydroquinazolinone | Pharmacological Consequence |
|---|---|---|---|
| Ring Geometry | Planar, aromatic | Non-planar, aliphatic | Enhanced binding to sterically constrained targets |
| Dipole Moment | ~4.0 Debye | ~2.5 Debye | Improved hydrogen-bonding with polar residues |
| Calculated logP | Higher (e.g., 2.8) | Lower (e.g., 1.8–2.3) | Increased aqueous solubility |
| CYP11B2 Inhibition (IC₅₀) | Weak or inactive | 5–50 nM | Efficacy in hypertensive models |
The incorporation of a mercapto (-SH) group at the C2 position of tetrahydroquinazolinones leverages sulfur’s unique electronic and coordination properties to enhance bioactivity. Key rationales include:
Table 3: Bioactive 2-Mercapto Tetrahydroquinazolinone Derivatives and Target Interactions
| Compound Class | Target | Key Interaction | Biological Activity |
|---|---|---|---|
| 2-Mercapto-6-propylpyrimidin-4(3H)-one | Dihydrofolate reductase | S-H···O (Thr²⁰⁷); S-H···O (Glu²⁰²) | Antibacterial (Gram-positive) |
| 3-Amino-5-oxo-7-propylthiazolo[3,2-a]pyrimidine-2-carboxamide | Fungal lanosterol demethylase | S-Fe coordination (heme iron) | Antifungal (Candida spp.) |
| Thiol-functionalized micas | Hg²⁺/Cd²⁺ ions | Covalent S-Hg bonds | Environmental metal scavenging |
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1